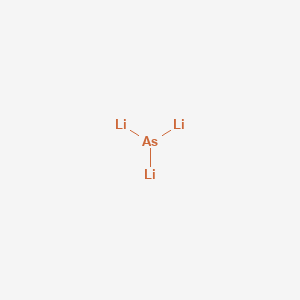

砷化锂 (Li3As)

描述

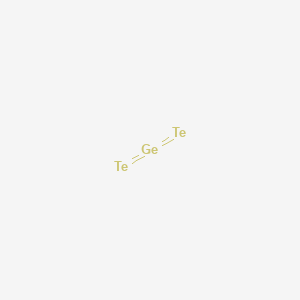

Lithium arsenide is a binary inorganic compound of lithium and arsenic with the chemical formula Li3As . It forms monoclinic crystals .

Synthesis Analysis

Lithium arsenide can be synthesized by heating stoichiometric amounts of arsenic and lithium in an inert atmosphere . The reaction is represented as: Li + As → LiAs . Another method involves elemental reactions of lithium melt with arsenic powders .Molecular Structure Analysis

Lithium arsenide crystallizes in a hexagonal structure with a P6/mm space group . The lattice dimensions expand anisotropically as the size of the anion increases .Physical And Chemical Properties Analysis

Lithium arsenide has a molar mass of 95.745 Da . It forms monoclinic crystals . The density of Lithium arsenide (Li3As) is not specified in the available sources .科学研究应用

电子和离子性质:对氮化锂 (Li3N)、磷化锂 (Li3P) 和砷化锂 (Li3As) 的比较从头算研究突出了它们的电子和离子性质。该研究提供了对这些材料的能带结构和电子导电性的见解,表明在电子设备中具有潜在应用 (Seel & Pandey, 1991)。

晶体结构和性质:对由 Li3As 和 K3As 合成的化合物 KLi2As 的研究检查了其晶体结构和性质。这项工作可能与理解 Li3As 在各种化学环境中的行为有关 (Gil, Hönle, & Schnering, 1996)。

抑制树枝状锂沉积:一项研究表明,通过 Li3N 颗粒床进行锂沉积可以抑制枝晶生长,这是锂电池技术中的一个重要问题。这项研究可能对提高锂电池的安全性和效率产生影响 (Park & Goodenough, 2017)。

电池中的锂动力学:对电池中锂动力学的研究,例如在 LiMn2O4 中,提供了对电池系统中锂行为的更深入理解。由于其锂含量和性质,Li3As 可能在这些系统中发挥作用 (Verhoeven 等,2001)。

稳定的锂金属负极:一项利用 Ni3N 纳米晶体修饰氮掺杂还原氧化石墨烯 (Ni3N@N-RGO) 涂层铜作为锂金属负极的研究显示出改进的稳定性。在这种情况下原位形成的 Li3N 表明 Li3As 在类似的负极稳定化策略中具有潜在应用 (Zhao 等,2019)。

安全和危害

属性

InChI |

InChI=1S/As.3Li | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMVLBOIYVUMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li][As]([Li])[Li] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsLi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065221 | |

| Record name | Lithium arsenide (Li3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium arsenide (Li3As) | |

CAS RN |

12044-22-3 | |

| Record name | Lithium arsenide (Li3As) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12044-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium arsenide (Li3As) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012044223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium arsenide (Li3As) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium arsenide (Li3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilithium arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)